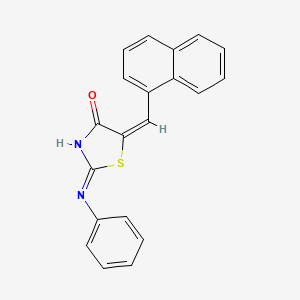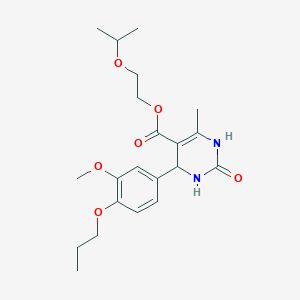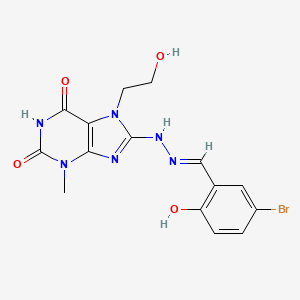![molecular formula C18H13N5O4 B11682982 2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11682982.png)
2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the condensation of an appropriate aldehyde with an amine to form the pyrrole ring.
Quinazolinone Formation: The quinazolinone core is synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate reagents such as acetic anhydride.
Final Assembly: The final step involves coupling the pyrrole and quinazolinone intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: The compound affects signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
類似化合物との比較
Similar Compounds
2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL: Shares the nitrophenyl group but differs in the core structure.
4-NITROPHENYL-2-AMINO-1,3-DIHYDROXYPROPANE: Similar functional groups but different structural arrangement.
Uniqueness
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with a nitrophenyl-substituted pyrrole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C18H13N5O4 |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
2-[3-hydroxy-5-imino-1-(4-nitrophenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N5O4/c19-16-15(17-20-13-4-2-1-3-12(13)18(25)21-17)14(24)9-22(16)10-5-7-11(8-6-10)23(26)27/h1-8,19,24H,9H2,(H,20,21,25) |
InChIキー |
HGOPBZDFEMAZKJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682899.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11682900.png)
![2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11682906.png)
![3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11682916.png)

![3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate](/img/structure/B11682924.png)
![4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11682928.png)

![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11682941.png)
![2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde](/img/structure/B11682942.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682950.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11682960.png)

![[(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11682984.png)
